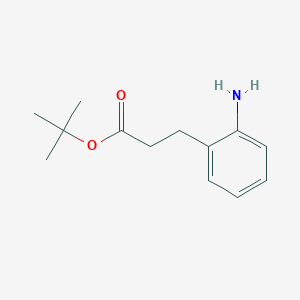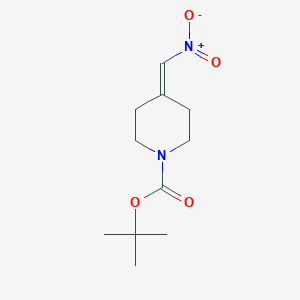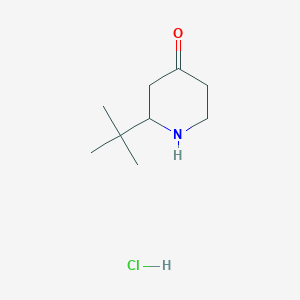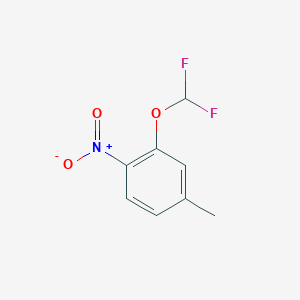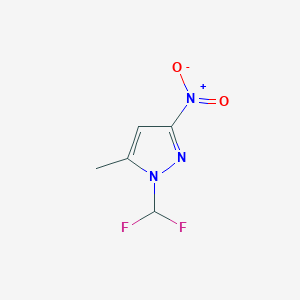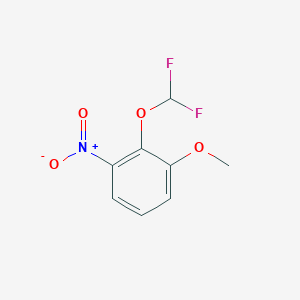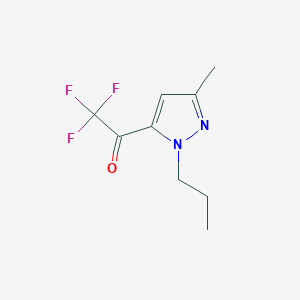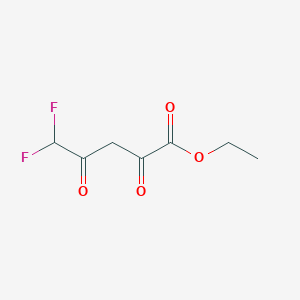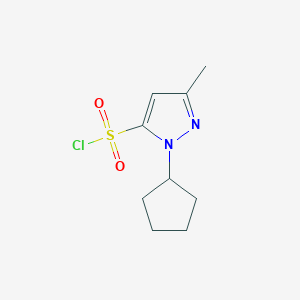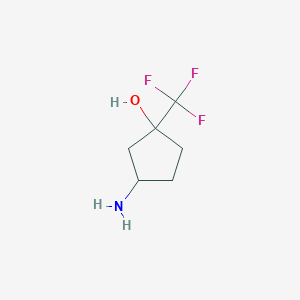
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol
Vue d'ensemble
Description
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol, also known as AFCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AFCP is a cyclopentane derivative that contains an amino group and a trifluoromethyl group. This compound has a unique structure that makes it suitable for use in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on living organisms. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to a decrease in the breakdown of acetylcholine. This can result in an increase in the levels of acetylcholine in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol has several advantages and limitations when used in lab experiments. One of the advantages of this compound is its unique structure, which makes it suitable for use in the synthesis of various chemicals. However, this compound is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of this compound can be challenging and requires specific reagents and conditions.
Orientations Futures
Several future directions can be explored in the study of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol. One potential direction is the further investigation of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the synthesis of this compound can be optimized to improve its yield and reduce the cost of production. Further studies can also be conducted to explore the potential applications of this compound in the field of agrochemicals.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it suitable for use in the synthesis of various chemicals. Further studies are needed to explore the potential applications of this compound in the treatment of various diseases and in the field of agrochemicals.
Applications De Recherche Scientifique
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of this compound is in the synthesis of pharmaceuticals and agrochemicals. This compound can be used as a building block for the synthesis of various drugs, including antiviral and anticancer agents.
Propriétés
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-4(10)3-5/h4,11H,1-3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCCOAABGNCNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276398 | |
| Record name | 3-Amino-1-(trifluoromethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251924-15-8 | |
| Record name | 3-Amino-1-(trifluoromethyl)cyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(trifluoromethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



